N-(Trifluoroacetyl)-L-alanyl chloride
Description
Properties
CAS No. |
56271-78-4 |
|---|---|
Molecular Formula |
C5H5ClF3NO2 |
Molecular Weight |
203.55 g/mol |
IUPAC Name |
(2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoyl chloride |
InChI |
InChI=1S/C5H5ClF3NO2/c1-2(3(6)11)10-4(12)5(7,8)9/h2H,1H3,(H,10,12)/t2-/m0/s1 |
InChI Key |
HSEUXFSGFQCJCU-REOHCLBHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)Cl)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C(=O)Cl)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Stepwise Protection and Activation
The most widely reported method involves a two-step process:
- N-Trifluoroacetylation of L-Alanine :
L-Alanine reacts with trifluoroacetic anhydride (TFAA) in the presence of a base (e.g., pyridine or tetramethylguanidine) to form N-(trifluoroacetyl)-L-alanine. This step typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize racemization.
$$
\text{L-Alanine} + (\text{CF}3\text{CO})2\text{O} \xrightarrow{\text{Base}} \text{N-(Trifluoroacetyl)-L-alanine}
$$
- Chlorination with Oxalyl Chloride :
The carboxyl group of N-(trifluoroacetyl)-L-alanine is activated using oxalyl chloride ($$\text{(COCl)}2$$) under anhydrous conditions. The reaction is conducted at 0–25°C, followed by solvent evaporation to isolate the acid chloride.
$$
\text{N-(Trifluoroacetyl)-L-alanine} + \text{(COCl)}2 \rightarrow \text{N-(Trifluoroacetyl)-L-alanyl chloride} + \text{CO}_2 + \text{HCl}
$$
Key Parameters :
Alternative Activation Agents
Recent patents describe the use of N,N'-carbonyldiimidazole (CDI) as a safer alternative to oxalyl chloride. CDI reacts with N-(trifluoroacetyl)-L-alanine in DCM at 0–5°C, generating the acyl imidazole intermediate, which is subsequently treated with hydrogen chloride (HCl) gas to yield the acid chloride. This method avoids toxic byproducts and simplifies purification.
Advantages :
Industrial-Scale Production
Continuous Flow Reactors
Industrial processes employ continuous flow systems to enhance scalability and reproducibility. Key steps include:
- Automated Feed Systems : Precise dosing of TFAA and oxalyl chloride.
- In-Line Monitoring : Real-time pH and temperature control to optimize reaction efficiency.
Typical Conditions :
| Parameter | Value |
|---|---|
| Residence Time | 15–30 minutes |
| Temperature | 5–10°C |
| Throughput | 10–50 kg/hour |
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Oxalyl Chloride | 70–85 | 95–98 | High |
| CDI Activation | 80–90 | >98 | Moderate |
Challenges :
- Moisture Sensitivity : Both methods require strict anhydrous conditions.
- Byproduct Management : Oxalyl chloride generates HCl gas, necessitating scrubbers.
Emerging Techniques
Solid-Phase Synthesis
Recent studies explore immobilizing L-alanine on resin supports before trifluoroacetylation and chlorination. This approach reduces purification steps and improves yield (up to 92%).
Biocatalytic Approaches
Enzymatic N-trifluoroacetylation using lipases or acyltransferases under aqueous conditions is under investigation. Preliminary results show 60–70% yield but require further optimization.
Critical Considerations
Stereochemical Integrity
Racemization occurs at elevated temperatures (>30°C) or prolonged reaction times. Strategies to mitigate this include:
Applications and Derivatives
This compound is pivotal in synthesizing:
Chemical Reactions Analysis
Types of Reactions
N-(Trifluoroacetyl)-L-alanyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form N-(Trifluoroacetyl)-L-alanine and hydrochloric acid.
Coupling Reactions: It is commonly used in peptide coupling reactions, where it reacts with amino groups to form peptide bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Bases: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during reactions.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are preferred to prevent hydrolysis.
Major Products
Peptides: In peptide synthesis, the major products are peptides with preserved stereochemistry.
N-(Trifluoroacetyl)-L-alanine: Formed through hydrolysis.
Scientific Research Applications
N-(Trifluoroacetyl)-L-alanyl chloride has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein structure.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Trifluoroacetyl)-L-alanyl chloride involves the formation of a reactive intermediate that can undergo nucleophilic substitution. The trifluoroacetyl group provides steric hindrance and electronic effects that influence the reactivity and selectivity of the compound. The chloride group acts as a leaving group, facilitating the formation of new bonds with nucleophiles.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The reactivity, applications, and physicochemical properties of N-(Trifluoroacetyl)-L-alanyl chloride can be contextualized by comparing it to related trifluoroacetylated amino acid chlorides and other acylating agents. Below is a detailed analysis:
N-(Trifluoroacetyl)-L-prolyl Chloride
- Structure : Derived from L-proline, a cyclic secondary amine.
- Applications : Widely used in chiral derivatization for gas chromatography (GC) analysis of amine drugs. The proline backbone introduces stereochemical rigidity, improving enantiomeric resolution compared to linear analogs like this compound .
- Key Differences :
N-(Trifluoroacetyl)-β-alanine Acid Chloride
- Structure: Features a β-alanine backbone (amino group at the β-carbon).
- Applications: Used in peptide synthesis for introducing non-natural amino acid residues. The β-alanine moiety alters peptide chain flexibility compared to α-amino acids like L-alanine.
- Key Differences :
Trifluoroacetyl Chloride (CF₃COCl)
- Structure: A simple acyl chloride without an amino acid backbone.
- Applications : A versatile acylating agent for introducing trifluoroacetyl groups to amines, alcohols, and thiols.
- Key Differences: Higher volatility (boiling point: 29–32°C) and reactivity compared to amino acid-derived analogs, necessitating stringent handling precautions . Lacks regioselectivity in peptide synthesis due to the absence of a chiral or steric-directing group .
N-(Trifluoroacetyl)-L-valyl Chloride
- Structure : Derived from L-valine, featuring an isopropyl side chain.
- Applications : Used in synthesizing sterically hindered peptides. The bulky side chain slows reaction kinetics but improves selectivity in coupling sterically demanding substrates .
- Key Differences :
Data Table: Comparative Properties of Selected Trifluoroacetylated Compounds
Q & A
Q. Critical Parameters :
- Moisture must be excluded to prevent hydrolysis of the chloride.
- Use stoichiometric tertiary amines (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction forward .
Advanced Synthesis: How can researchers minimize side reactions during chlorination?
Methodological Answer:
Side reactions (e.g., racemization, over-chlorination) can be mitigated by:
- Temperature Control : Maintain temperatures below 100°C to avoid decomposition of the acyl chloride.
- Solvent Selection : Aromatic hydrocarbons (toluene, xylene) stabilize reactive intermediates better than polar solvents .
- Catalytic Additives : Use catalytic dimethylformamide (DMF) to enhance chlorination efficiency with POCl₃, reducing reaction time and byproducts .
Data Insight :
A study using POCl₃/DMF in toluene achieved 85% yield with <5% racemization, compared to 70% yield in dichloromethane without DMF .
Basic Characterization: What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for the absence of -NH₂ signals (indicating complete trifluoroacetylation) and the presence of α-proton doublets (δ 4.2–4.5 ppm, J = 7 Hz) to confirm stereochemical integrity .
- ¹⁹F NMR : A singlet near δ -75 ppm confirms the trifluoroacetyl group .
- FT-IR : Strong absorbance at ~1800 cm⁻¹ (C=O stretch of acyl chloride) and 1150 cm⁻¹ (C-F stretch) .
Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion peaks matching the exact mass (e.g., m/z 219.99 for C₅H₅ClF₃NO₂⁺) .
Advanced Mechanistic Analysis: How does the reactivity of this compound compare to non-fluorinated analogs?
Methodological Answer:
The electron-withdrawing trifluoroacetyl group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution. Key differences:
- Reaction Rate : Reactions with amines (e.g., peptide coupling) proceed 3–5× faster than acetylated analogs due to enhanced leaving-group ability .
- Steric Effects : The trifluoromethyl group introduces steric hindrance, favoring reactions with less bulky nucleophiles (e.g., primary amines over secondary amines) .
Case Study : In peptide synthesis, coupling yields with glycine methyl ester reached 92% in 1 hour, compared to 68% for acetyl-L-alanyl chloride under identical conditions .
Stability and Storage: What are the best practices for handling and storing this compound?
Methodological Answer:
Q. Stability Data :
Advanced Applications: How is this compound used in stereoselective peptide synthesis?
Methodological Answer:
The trifluoroacetyl group acts as a temporary protecting group for amines, enabling orthogonal deprotection with mild bases (e.g., aqueous NH₃/MeOH). Key applications:
- Solid-Phase Peptide Synthesis (SPPS) : Couple with resin-bound peptides using HOBt/DIC activation, achieving >90% coupling efficiency .
- Chiral Auxiliary : The L-alanine backbone directs asymmetric induction in dipeptide formation, with diastereomeric excess (d.e.) >95% .
Mechanistic Insight : The trifluoroacetyl group’s electron deficiency stabilizes transition states via dipole interactions, enhancing stereocontrol .
Troubleshooting: How to address low yields in acylation reactions?
Methodological Answer:
- Purification : Use flash chromatography (hexane/ethyl acetate, 3:1) to separate unreacted starting materials.
- Byproduct Identification : LC-MS or GC-MS can detect hydrolysis products (e.g., TFA) or dimerization byproducts .
- Optimization : Increase equivalents of chlorinating agent (1.5–2.0 eq POCl₃) or extend reaction time to 8 hours for sterically hindered substrates .
Yield Improvement Example : Increasing POCl₃ from 1.2 to 1.5 eq raised yields from 65% to 82% in a model reaction with L-valine .
Safety and Hazard Mitigation: What precautions are critical for lab-scale use?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
